cis-ACCP
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Overview
Description
Mechanism of Action
Target of Action
cis-ACCP is a type IV collagen-specific inhibitor that primarily targets Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . MMPs are a family of proteases that play a key role in tissue remodeling and repair by degrading extracellular matrix proteins, thereby enabling cell migration .
Mode of Action
this compound interacts with its targets, MMP-2 and MMP-9, by inhibiting their activity. This inhibition is achieved by the compound binding to the active sites of these enzymes, preventing them from interacting with their substrates . The IC50 values for MMP-2 and MMP-9 are 4 μM and 20 μM, respectively .
Biochemical Pathways
The inhibition of MMP-2 and MMP-9 by this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting MMP-2 and MMP-9, this compound disrupts the normal functioning of this pathway, which can lead to reduced cell migration and proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in rats. Following intravenous administration of this compound (50 mg/kg), the compound showed a mean plasma concentration-time profile . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell migration and proliferation. By inhibiting MMP-2 and MMP-9, this compound prevents these enzymes from degrading the extracellular matrix, which is a necessary step for cell migration . This can lead to reduced mobility and proliferation of cells, such as liver cancer cells .
Biochemical Analysis
Biochemical Properties
cis-ACCP preferentially inhibits MMP-2 and MMP-9, with a preference for MMP-2 . The specificity of this compound regarding binding to these enzymes indicates its potential role in modulating biochemical reactions involving MMPs .
Cellular Effects
The addition of this compound to tumor cells can prevent their migration dose-dependently, about 90% at the highest concentration tested . This suggests that this compound can influence cell function by modulating cell signaling pathways related to cell migration .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the activity of MMP-2 and MMP-9 . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in pathways related to cell migration .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce metastasis formation in mice by approximately 90% when administered by a repetitive once daily dosing regimen . This suggests that this compound has long-term effects on cellular function, particularly in inhibiting cell migration .
Dosage Effects in Animal Models
In animal studies, this compound was non-toxic up to 500 mg/kg, following intraperitoneal administration daily for two weeks . The effects of this compound varied with different dosages, with a threshold effect observed at lower doses and a significant reduction in metastasis formation at higher doses .
Metabolic Pathways
Given its role as an inhibitor of MMP-2 and MMP-9, it is likely that this compound interacts with enzymes and cofactors involved in the regulation of these MMPs .
Transport and Distribution
The pharmacokinetic investigation in rats revealed distribution restricted into the extracellular fluid, the site of action for the antimetastatic activity and rapid elimination from blood . This suggests that this compound is transported and distributed within cells and tissues in a manner that allows it to exert its inhibitory effects on MMP-2 and MMP-9 .
Subcellular Localization
Given its role as an MMP inhibitor, it is likely that this compound is localized to areas of the cell where MMP-2 and MMP-9 are active .
Preparation Methods
cis-2-Aminocyclohexylcarbamoylphosphonic acid is synthesized through a series of chemical reactions involving the cyclohexylamine and phosphonic acid derivatives . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry of the final product . Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity .
Chemical Reactions Analysis
cis-2-Aminocyclohexylcarbamoylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert cis-2-Aminocyclohexylcarbamoylphosphonic acid into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
cis-2-Aminocyclohexylcarbamoylphosphonic acid has several scientific research applications, including:
Comparison with Similar Compounds
cis-2-Aminocyclohexylcarbamoylphosphonic acid is unique in its selectivity for matrix metalloproteinase-2 and matrix metalloproteinase-9 . Similar compounds include:
trans-2-Aminocyclohexylcarbamoylphosphonic acid: This compound does not inhibit gelatinases but has moderate activity against matrix metalloproteinase-3 and matrix metalloproteinase-13.
Other matrix metalloproteinase inhibitors: These include compounds like batimastat and marimastat, which have broader inhibitory profiles but may lack the selectivity of cis-2-Aminocyclohexylcarbamoylphosphonic acid.
cis-2-Aminocyclohexylcarbamoylphosphonic acid stands out due to its specific inhibition of matrix metalloproteinase-2 and matrix metalloproteinase-9, making it a valuable tool in research focused on these enzymes .
Properties
IUPAC Name |
[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCXISPZIHYKQD-NTSWFWBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)P(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does cis-ACCP interact with its target and what are the downstream effects?
A1: this compound acts as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) [, ]. MMPs are zinc-dependent endopeptidases that play a crucial role in the breakdown of extracellular matrix components. By inhibiting MMP-2 activity, this compound prevents the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis. This ultimately leads to a reduction in metastasis formation.
Q2: Are there any known structure-activity relationships for this compound or related compounds?
A3: Research on diphenyl ether-derived carbamoylphosphonate MMP inhibitors, structurally related to this compound, revealed that the length of the polymethylene chain significantly influences MMP inhibitory activity and selectivity []. Compounds with 5-6 methylene units exhibited the most potent and selective inhibition of MMP-2, whereas shorter (2-4 methylene units) and longer (7-8 methylene units) chain lengths resulted in decreased or abolished activity []. This suggests that specific structural features are crucial for optimal interaction with the MMP-2 active site and subsequent inhibition.
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